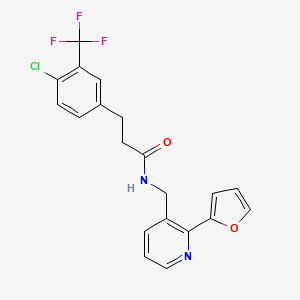

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Description

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide features a propanamide backbone with two critical substituents:

- Aryl group: A 4-chloro-3-(trifluoromethyl)phenyl moiety, contributing electron-withdrawing properties and steric bulk.

Properties

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N2O2/c21-16-7-5-13(11-15(16)20(22,23)24)6-8-18(27)26-12-14-3-1-9-25-19(14)17-4-2-10-28-17/h1-5,7,9-11H,6,8,12H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYGUWGDYMMLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, or van der waals forces.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s likely that it could influence multiple pathways, potentially leading to a variety of downstream effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might affect this compound.

Biological Activity

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide (CAS Number: 900641-80-7) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₃H₉ClF₃N₃O

- Molecular Weight : 305.67 g/mol

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Notably, it has been identified as a potential inhibitor of c-KIT kinase, which plays a significant role in cell signaling pathways associated with cancer cell proliferation and survival.

Key Mechanisms:

- c-KIT Inhibition : The compound exhibits potent inhibition against both wild-type and various drug-resistant mutants of c-KIT, making it a candidate for treating gastrointestinal stromal tumors (GISTs) .

- Antitumor Activity : In preclinical studies, the compound demonstrated significant antitumor efficacy in mouse models harboring c-KIT mutations associated with resistance to traditional therapies like imatinib .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity Type | Target/Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| c-KIT Inhibition | c-KIT wt and mutants | 0.067 | Effective against multiple resistant mutants |

| Antitumor Efficacy | GIST Models | Varies | Significant tumor reduction observed |

| Cytotoxicity | A549 Cell Line | 26 | Induces apoptosis in lung cancer cells |

| Autophagy Induction | NCI-H460 Cell Line | 0.95 | Promotes autophagic cell death |

Case Studies

Several studies have evaluated the efficacy of this compound in various cancer models:

- Study on GIST Models : A study demonstrated that the compound significantly inhibited tumor growth in mouse models with c-KIT mutations, showing promise as a therapeutic agent for GIST patients who are resistant to standard treatments .

- Cytotoxicity Assessment : Another investigation assessed its cytotoxic effects on A549 lung cancer cells, revealing an IC50 value of 26 µM, indicating moderate potency against this cell line .

- Autophagy Induction : Research indicated that the compound could induce autophagy in NCI-H460 cells at low concentrations (IC50 = 0.95 nM), suggesting a dual mechanism involving both apoptosis and autophagy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a class of N-arylpropanamides with TRPV1 antagonistic activity. Key analogs and their distinguishing features are summarized below:

*Molecular weight estimated based on structural formula.

Key Observations:

Heteroaromatic Modifications :

- The furan-2-yl group in the target compound replaces bulkier substituents (e.g., cyclopentylmethoxy in compound 45 or piperidin-4-ylmethoxy in 48). This may enhance metabolic stability compared to aliphatic analogs .

- Trifluoromethyl pyridine is a conserved feature across all analogs, critical for TRPV1 binding .

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the phenyl ring improve receptor affinity by modulating electronic properties .

- Methylsulfonamido at the 4-position of the phenyl ring (as in GRT-12360) enhances potency, likely via hydrogen bonding with TRPV1 .

Notes:

- Synthetic Feasibility : Analogs with linear alkoxy chains (e.g., compound 45) show higher yields (70–85%) compared to branched or aromatic substituents .

Q & A

Q. How can the synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols with precise control of reaction parameters. For example:

- Stepwise coupling : Use Suzuki-Miyaura cross-coupling to assemble the pyridine-furan hybrid core, followed by amidation for the propanamide moiety .

- Condition optimization : Maintain temperatures between 60–80°C for nucleophilic substitutions and employ anhydrous solvents (e.g., DMF or THF) to minimize side reactions .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate >95% pure product .

- Monitoring : Use thin-layer chromatography (TLC) at each step and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3 of phenyl, furan-pyridine linkage). For example, the furan protons typically show doublets at δ 6.3–7.2 ppm, while the pyridine methylene group resonates near δ 4.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~467.08) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in similar propanamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed by modifying substituents on this compound?

- Methodological Answer :

- Substituent variation : Replace the 4-chloro-3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to evaluate heterocycle tolerance in biological assays .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA or molecular docking) to correlate substituent properties (logP, polar surface area) with activity data .

- Reference example : Analogous compounds (e.g., TRPV1 antagonists) show improved potency when pyridine C-region substituents are optimized for hydrophobicity .

Q. What methodologies are employed to investigate the interaction of this compound with biological targets like TRPV1 receptors?

- Methodological Answer :

- In vitro binding assays : Use radiolabeled (³H or ¹²⁵I) ligands in competitive displacement assays with TRPV1-expressing cell membranes. IC₅₀ values are calculated using nonlinear regression .

- Functional assays : Measure calcium influx (Fluo-4 dye) in HEK293 cells transfected with human TRPV1 to assess agonist/antagonist activity .

- Mutagenesis studies : Identify key receptor residues (e.g., Tyr511, Ser512) critical for binding via alanine-scanning mutagenesis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. rodent) to identify species-specific degradation pathways .

- Epistatic analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional readouts) to distinguish direct target effects from off-target interactions .

Q. What strategies are effective in determining the metabolic stability of this compound in vitro?

- Methodological Answer :

- Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite identification : Use high-resolution MS/MS to detect phase I (oxidation, defluorination) and phase II (glucuronidation) metabolites .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.